Pyridine, 2,6-bis(trimethylstannyl)-

Description

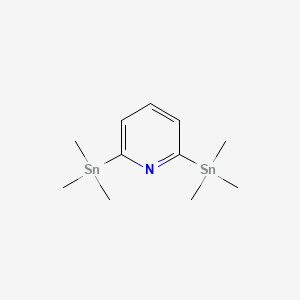

Its structure features two trimethylstannyl groups at the 2- and 6-positions of the pyridine ring, enabling versatile reactivity in Stille couplings and serving as a precursor for functionalized pyridines. The compound is synthesized via optimized routes involving sodium trimethylstannane and 2,6-dichloropyridine, achieving yields up to 69% after procedural refinements . Its applications span organic synthesis, polymer chemistry (e.g., in host–guest light-emitting systems ), and coordination chemistry, where it facilitates the construction of supramolecular architectures .

Properties

CAS No. |

82682-61-9 |

|---|---|

Molecular Formula |

C11H21NSn2 |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |

InChI |

InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |

InChI Key |

VTQSYWBEUSPVKN-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyridine, 2,6-bis(trimethylstannyl)-

Sodium Trimethylstannane Route (Optimized Method)

A more efficient and scalable method involves the use of sodium trimethylstannane prepared in situ from trimethyltin chloride. This method was originally reported by Yamamoto et al. nearly two decades ago and later optimized for scale-up and improved yields.

Reaction Scheme Summary

Detailed Procedure

- Generation of Sodium Trimethylstannane: Sodium metal reacts with trimethyltin chloride in tetrahydrofuran (THF) under inert atmosphere to form sodium trimethylstannane.

- Addition of 2,6-Dihalopyridine: A solution of 2,6-dibromopyridine (or 2,6-dichloropyridine) in THF is added slowly at -78 °C.

- Reaction and Workup: The mixture is stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour. Solvents are removed under vacuum, and the residue is extracted with pentane.

- Purification: The combined pentane extracts are filtered through basic alumina and concentrated. The product is purified by Kugelrohr distillation (fraction collected at 98-100 °C under reduced pressure).

Characterization Data

Alternative Methods and Comparisons

Applications Demonstrating the Utility of Pyridine, 2,6-bis(trimethylstannyl)-

The compound is primarily used in Stille cross-coupling reactions to synthesize bipyridine and terpyridine ligands, which are important in coordination chemistry and supramolecular assemblies.

- Reaction with 2-bromo-5-methylpyridine yielded 6-trimethylstannyl-5′-methyl-2,2′-bipyridine in 63% yield.

- Using excess 2-bromo-5-methylpyridine gave 5,5′′-dimethyl-2,2′:6′,2′′-terpyridine in 68% yield.

- Further coupling with 4,6-dichloro-2-phenylpyrimidine afforded complex ligands in 66% yield.

These applications highlight the efficiency and versatility of the bis(trimethylstannyl)pyridine intermediate in constructing multi-nitrogen heterocyclic ligands.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,6-Dichloropyridine or 2,6-Dibromopyridine |

| Organotin reagent | Sodium trimethylstannane (in situ from trimethyltin chloride) |

| Solvent | Tetrahydrofuran (THF), pentane for extraction |

| Temperature | -78 °C to room temperature |

| Purification method | Extraction, filtration through alumina, Kugelrohr distillation |

| Yield | 68-69% |

| Product stability | Stable for months at 0 °C |

| Scale | Multigram scale demonstrated |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trimethylstannyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It participates in Stille coupling reactions, where the trimethylstannyl groups react with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Employed in substitution reactions to replace the trimethylstannyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the products are typically biaryl compounds .

Scientific Research Applications

Synthesis of Pyridine-Based Ligands

2,6-Bis(trimethylstannyl)pyridine serves as a central building block for synthesizing various pyridine-based ligands, including bipyridines and terpyridines .

Bipyridines and Terpyridines

- Synthesis : 2,6-Bis(trimethylstannyl)pyridine can be used in Stille-type coupling reactions with bromopyridines to produce bipyridines and terpyridines . For example, reacting 2,6-bis(trimethylstannyl)pyridine with 2-bromo-5-methylpyridine yields 6-trimethylstannyl-5′-methyl-2,2′-bipyridine . Similarly, reacting it with an excess of 2-bromo-5-methylpyridine produces 5,5′′-dimethyl-2,2′:6′,2′′-terpyridine .

- Advantage : This method offers a more efficient route to organotin-functionalized bipyridines compared to traditional multi-step syntheses .

Stille Coupling Reactions

The trimethyltin groups on 2,6-bis(trimethylstannyl)pyridine are highly reactive in Stille cross-coupling reactions, enabling the introduction of various substituents onto the pyridine ring .

General Application

- 2,6-Bis(trimethylstannyl)pyridine can be used to synthesize asymmetrically functionalized pyridines by selective substitution of a leaving group with a trimethyltin group, followed by a palladium-catalyzed cross-coupling reaction or electrophilic substitution .

Synthesis of Electroactive Schiff Bases

2,6-Bis(trimethylstannyl)pyridine derivatives can be used to form electroactive Schiff bases, which have applications in materials science .

Example

- The condensation reaction of (4-(6,7-dimethyldithio-tetrathiafulvalene)-aniline) with 2,6-diformylpyridine (a derivative of 2,6-Bis(trimethylstannyl)pyridine) affords an electroactive Schiff base .

Other Applications

Beyond the above well-documented applications, the reactivity of 2,6-bis(trimethylstannyl)pyridine suggests its potential utility in various other contexts:

- Supramolecular Chemistry : Pyridine-based ligands, synthesized using 2,6-bis(trimethylstannyl)pyridine, are used in supramolecular chemistry for creating complex architectures and materials .

- Catalysis : Pyridine-based ligands are often employed in catalysis, and ligands derived from 2,6-bis(trimethylstannyl)pyridine may find use in various catalytic processes .

- Materials Science : The ability to functionalize the pyridine ring with different substituents through Stille coupling and other reactions makes 2,6-bis(trimethylstannyl)pyridine a valuable precursor for creating new materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Coordination Chemistry and Functionalization

- C4-BPP’s tert-butyl groups enhance steric control over metal binding, a feature absent in the stannyl derivative .

- Photophysical Applications: Chromium(III) complexes with 2,6-bis(pyrazolylmethyl)pyridine ligands (e.g., Mebipzp) exhibit tunable emission properties influenced by substituents.

Table 2: Functional Properties of Pyridine Derivatives

Structural and Electronic Modifications

- Triazine Derivatives : 2,6-Bis([1,2,4]-triazin-3-yl)pyridine derivatives exhibit strong affinity for f-block elements due to nitrogen-rich coordination sites, unlike the stannyl variant, which lacks direct metal-binding capacity .

- Bis(imidazolyl)pyridines : Compounds like 2,6-bis(methylbenzimidazolyl)pyridine form stable Co(III) and Pr(III) complexes with distinct electrochemical and luminescent behaviors, highlighting how electron-donating groups alter coordination dynamics compared to stannyl groups .

Industrial and Environmental Relevance

- Polymer Synthesis: The stannyl derivative is critical in synthesizing host polymers (e.g., PBDTSi-BDD-Py) for light-emitting systems via Stille coupling , whereas 2,6-bis(aminophenoxy)pyridine is used in high-performance polyimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.